molecular formula C10H14O2 B12088070 2-Hydroxymethyl-6-isopropylphenol CAS No. 4397-16-4

2-Hydroxymethyl-6-isopropylphenol

Katalognummer: B12088070
CAS-Nummer: 4397-16-4
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: MWBJMKYZFGPEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxymethyl-6-isopropylphenol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-6-isopropylphenol can be achieved through several methods. One common approach involves the reaction of phenol with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxymethyl-6-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Hydroxymethyl-6-isopropylphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxymethyl-6-isopropylphenol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activity and cellular pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

4397-16-4

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7,11-12H,6H2,1-2H3

InChI-Schlüssel

MWBJMKYZFGPEMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC(=C1O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.